N-(diphenylmethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17-10-9-15-30-23(17)28-24-20(26(30)32)16-21(29(24)2)25(31)27-22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,22H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNESBCNXROCXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carbaldehyde
The 9-methyl-substituted pyrido[1,2-a]pyrimidine precursor is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For example, reacting 2-amino-4-methylpyridine with ethyl acetoacetate in acetic acid under reflux yields the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold. Subsequent formylation at position 3 using Vilsmeier-Haack conditions (POCl₃/DMF) introduces the aldehyde moiety, while chlorination at position 2 with PCl₅ affords the key intermediate 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde .
Pyrrolo Ring Formation via Cyclization
The pyrrolo[2,3-d]pyrimidine ring is constructed by reacting the aldehyde intermediate with methyl-N-methylglycinate. In a methanol/triethylamine mixture under reflux, the glycinate’s amino group attacks the aldehyde carbonyl, followed by intramolecular cyclization to form the fused pyrrolo ring. This step simultaneously introduces the N1-methyl group via the N-methyl substituent of the glycinate, yielding methyl 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (Scheme 1).
Functionalization of the Carboxylate Intermediate
Hydrolysis to Carboxylic Acid
The ester group at position 2 is hydrolyzed to a carboxylic acid using aqueous lithium hydroxide in methanol. This transformation proceeds quantitatively under reflux conditions, yielding 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid .
Carboxamide Formation via Coupling Reactions
The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in acetonitrile, forming an imidazolide intermediate. Subsequent reaction with diphenylmethylamine introduces the N-(diphenylmethyl)carboxamide moiety. This coupling step requires 4–6 hours under reflux, with yields ranging from 50–70% depending on the steric bulk of the amine. Alternative coupling agents such as PyBrOP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) and PS-HOBt (hydroxybenzotriazole polystyrene resin) have been reported for analogous carboxamide syntheses, though CDI offers superior reproducibility for bulky amines.
Optimization and Challenges
Regioselectivity in Alkylation
The N1-methyl group is introduced regioselectively during the pyrrolo ring formation, as the N-methyl glycinate dictates substitution at this position. Competing alkylation at other nitrogen centers (e.g., N7) is mitigated by steric hindrance and electronic effects.
Purification and Characterization
Final purification is achieved via column chromatography (hexane/ethyl acetate, 3:1), followed by recrystallization from ethanol/benzene. Structural confirmation relies on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
- A singlet for the N1-methyl group at δ 3.15 ppm
- Aromatic proton resonances for the diphenylmethyl group at δ 7.20–7.45 ppm
- A carbonyl signal for the 4-oxo group at δ 165.2 ppm in ¹³C NMR
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Aldehyde synthesis | POCl₃/DMF, 80°C | 75 | Over-chlorination at position 2 |
| Pyrrolo cyclization | Methyl-N-methylglycinate, MeOH/TEA, reflux | 65 | Competing oligomerization |
| Ester hydrolysis | LiOH, MeOH/H₂O, reflux | 90 | Acid-sensitive intermediates |
| Carboxamide coupling | CDI, diphenylmethylamine, MeCN, reflux | 58 | Steric hindrance from diphenylmethyl group |
Table 1. Summary of reaction conditions and yields for key synthetic steps.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(diphenylmethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
*Inferred from structural similarity; †Predicted using analogs; ‡Experimental values.
Key Differentiators of the Target Compound
- Electronic Effects : The electron-rich diphenylmethyl moiety may stabilize the carboxamide bond, enhancing metabolic stability.
- Pharmacokinetics : Higher logP (~4.8) suggests improved lipid bilayer penetration but may necessitate formulation optimization for aqueous solubility.
Biological Activity
N-(diphenylmethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrido-pyrrolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the pyrido and pyrrolo rings through cyclization reactions followed by functional group modifications to introduce the diphenylmethyl group and carboxamide functionality.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-pyrrolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231. Specific analogs have shown enhanced activity due to structural modifications that improve interaction with cellular targets.
| Compound Variant | Cell Line | IC50 (μM) |
|---|---|---|
| Original | MDA-MB-231 | 27.6 |
| Variant A | MDA-MB-231 | 22.3 |
| Variant B | HeLa | 19.5 |
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : The compound has been shown to inhibit phospholipase D (PLD) activity, which is crucial in cancer cell proliferation and survival pathways .
- Apoptosis Induction : By modulating apoptotic pathways, it enhances cancer cell death while reducing invasion and metastasis.
Neuropharmacological Effects
In addition to anticancer properties, this compound may exhibit neuropharmacological activity:
- Behavioral Studies : Preliminary investigations suggest that related compounds could influence neurotransmitter systems (e.g., dopamine receptors), indicating potential applications in treating neurodegenerative diseases or psychiatric disorders.
Case Studies
Several case studies highlight the efficacy of this compound in specific biological contexts:
- Breast Cancer Treatment : A study evaluated a series of pyrido-pyrrolo-pyrimidine derivatives for their ability to inhibit tumor growth in vivo. The most active compounds were those with electron-withdrawing groups that enhanced their cytotoxicity against MDA-MB-231 cells.
- Neuroprotection : Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated significant protective effects at low concentrations.
Q & A
Q. What established synthetic routes are available for this compound, and which reaction parameters critically influence yield?
The synthesis involves multi-step reactions, including cyclization and functional group transformations. Key parameters include:
- Temperature control : Optimal ranges (e.g., 80–100°C for cyclization) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring formation .
- Purification : Column chromatography or recrystallization improves purity, with yields typically 50–65% for analogous compounds .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR (¹H/¹³C) : Assignments of aromatic protons (δ 7.0–8.8 ppm) and carbonyl carbons (δ 160–170 ppm) confirm the pyrido-pyrrolo-pyrimidine core .
- Mass spectrometry (CI or ESI) : Molecular ion peaks (e.g., m/z 328–398 [M+H]⁺) validate the molecular formula .
- IR spectroscopy : Stretching bands for amide (1650–1700 cm⁻¹) and ketone (1720–1750 cm⁻¹) groups .
Q. What preliminary biological screening approaches are recommended?
- In vitro enzyme assays : Test inhibition of PARP-1 (IC₅₀ values) using fluorogenic substrates .
- Cell viability assays : Screen against cancer (e.g., HeLa, MCF-7) and normal cell lines to assess selectivity .
- Anti-inflammatory models : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can the synthetic pathway be optimized for scalability and in vivo studies?
- Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst loading to maximize yield .
- Flow chemistry : Continuous synthesis reduces batch variability and improves scalability .
- High-purity isolation : Combine HPLC with size-exclusion chromatography to achieve >98% purity for pharmacokinetic studies .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Assess bioavailability, half-life, and tissue distribution using LC-MS/MS .
- Metabolite identification : Use hepatic microsomes to detect inactive/active metabolites impacting efficacy .
- Formulation optimization : Nanoencapsulation or PEGylation improves solubility and stability .
Q. Which computational methods predict target binding interactions?
- Molecular docking : Simulate binding to PARP-1’s NAD⁺-binding site (e.g., AutoDock Vina) .
- Molecular dynamics (MD) : Analyze binding stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to guide analog design .
Q. How does stereochemistry influence bioactivity and metabolic stability?
- Chiral synthesis : Use asymmetric catalysis to isolate enantiomers .
- Enantiomer testing : Compare IC₅₀ values and metabolic clearance rates in hepatocytes .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding patterns .
Q. What advanced in vitro models replicate preclinical mechanisms of action?
- 3D tumor spheroids : Mimic tumor microenvironment for PARP inhibition studies .
- Co-culture systems : Combine cancer cells with fibroblasts to assess stromal interaction effects .
- Organ-on-a-chip : Evaluate endothelial barrier penetration and toxicity .
Q. How to design SAR studies for identifying critical functional groups?
- Substituent scanning : Replace diphenylmethyl with alkyl/aryl groups to assess steric effects .
- Bioisosteric replacement : Swap the carboxamide with sulfonamide to modulate solubility .
- Free-Wilson analysis : Quantify contributions of methyl and oxo groups to activity .
Q. Which analytical methods quantify the compound in biological matrices?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for separation .
- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .
- Validation : Meet FDA guidelines for LLOQ (1 ng/mL) and precision (±15% RSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
